2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Medicinal Chemistry Metabolic Stability Kinase Inhibitor Design

Select 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034486-31-0) for kinase selectivity profiling based on its differentiated thioether–acetamide linkage. Unlike benzylthio or phenoxy analogs, this compound introduces a distinct metabolic soft spot (CYP-mediated sulfoxidation) and optimized lipophilicity (fragment logP ≈1.73) that can shift target engagement and physicochemical behavior. Procure now for broad-panel screening (100–400 kinases) to identify novel polypharmacology or unprecedented target engagement patterns not yet published for this scaffold.

Molecular Formula C15H12FN3OS
Molecular Weight 301.34
CAS No. 2034486-31-0
Cat. No. B2822128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
CAS2034486-31-0
Molecular FormulaC15H12FN3OS
Molecular Weight301.34
Structural Identifiers
SMILESC1=CC(=CC=C1F)SCC(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C15H12FN3OS/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20)
InChIKeyWMINJIKGRGGANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide: Structural Identity, Procurement Context, and Comparator Landscape


2-((4-Fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034486-31-0) is a synthetic heterocyclic acetamide that integrates a pyrazolo[1,5-a]pyridine core with a 4-fluorophenylthio group via a thioether–acetamide linkage. The pyrazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in kinase inhibitor discovery, having been exploited in programs targeting p38, PI3K p110α, TrkA, EphB3, and other kinases [1][2]. The 4-fluorophenylthio substituent introduces specific electronic and lipophilic properties that may influence target engagement, metabolic stability, and physicochemical behavior relative to closely related analogs such as 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034402-47-4) and 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide .

Why 2-((4-Fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide Cannot Be Interchanged with Generic Pyrazolo[1,5-a]pyridine Analogs


Within the pyrazolo[1,5-a]pyridine class, even subtle modifications to the linker atom (thioether vs. ether), aryl substituent (4-fluorophenyl vs. benzyl vs. unsubstituted phenyl), and attachment position on the bicyclic core produce divergent activity and selectivity profiles. Published SAR studies on pyrazolo[1,5-a]pyridine p38 inhibitors demonstrate that alterations less than a single heavy atom can shift IC50 values by over an order of magnitude, while C3 substituent changes in the anti-herpesvirus series produce 'significant changes in activity' through modulation of heteroatom basicity and group orientation [1][2]. For 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide specifically, the thioether sulfur introduces distinct oxidative susceptibility and geometry compared to the ether oxygen in the 4-fluorophenoxy analog, while the 4-fluorophenyl group confers different lipophilicity and metabolic stability than the benzylthio comparator. Generic selection without accounting for these structural nuances risks selecting a compound with meaningfully different target engagement, physicochemical properties, or metabolic fate.

Quantitative Differentiation Evidence for 2-((4-Fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide vs. Structural Analogs


Thioether vs. Ether Linker: Oxidative Metabolic Stability and Target Engagement Geometry

The thioether (–S–CH2–) linker in the target compound replaces the ether oxygen (–O–CH2–) found in the direct analog 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide. In the broader thioether acetamide chemotype characterized by Wiener et al. for tetrahydropyrido-pyrazole cathepsin S inhibitors, systematic replacement of amidoethylthioether motifs with thioether acetamides resulted in improved cellular potency through enhanced P3 pocket occupancy [1]. The sulfur atom provides different bond angles (C–S–C ≈ 100° vs. C–O–C ≈ 110°) and van der Waals radius (1.85 Å vs. 1.52 Å) compared to oxygen, altering conformational preferences and target surface complementarity. Furthermore, thioethers exhibit distinct oxidative metabolism pathways (sulfoxidation vs. O-dealkylation), which can yield differentiated metabolic stability profiles [2].

Medicinal Chemistry Metabolic Stability Kinase Inhibitor Design

4-Fluorophenylthio vs. Benzylthio Substituent: Lipophilicity and Aromatic Stacking Differentiation

The target compound carries a 4-fluorophenylthio group directly attached to the acetamide bridge, whereas its close analog 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide incorporates a benzylthio moiety that inserts an additional methylene spacer between sulfur and the aryl ring . Calculated logP for the (4-fluorophenylthio)acetic acid fragment is approximately 1.73, while representative (benzylthio)acetate analogs typically exhibit higher logP values (estimated 2.1–2.5 range) due to the extra methylene unit . The 4-fluorophenylthio group offers direct aryl–target π-stacking without conformational penalty from the benzylic CH2 rotor, whereas the benzylthio analog gains an additional rotatable bond that may reduce binding entropy. The fluorine substituent further modulates ring electronics and can participate in orthogonal multipolar interactions with protein backbone carbonyls or arginine guanidinium groups [1].

Lipophilicity Optimization ADME Drug Design

Pyrazolo[1,5-a]pyridine Core at the 5-Position: Kinase Selectivity Window vs. Alternative Attachment Points

The acetamide linker is attached at the 5-position of the pyrazolo[1,5-a]pyridine core, distinguishing this compound from analogs bearing substitution at the 3-position (e.g., 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide). In the pyrazolo[1,5-a]pyridine p38 inhibitor series, compounds with 5-position aryl/heteroaryl substitutions demonstrated IC50 values as low as 160 nM against p38α kinase, while C3-substituted anti-herpesvirus analogs exhibited antiviral activity exquisitely dependent on C3 substituent basicity and orientation [1][2]. The regioisomeric 3-ylmethyl analog (CAS 1396681-07-4) has reported cytotoxicity IC50 values of 3.79 μM (MCF7), 12.50 μM (NCI-H460), and 42.30 μM (SF-268) in antiproliferative assays, establishing a baseline activity range against which the 5-yl acetamide series can be empirically compared .

Kinase Selectivity Scaffold Optimization Structure-Activity Relationship

Pyrazolo[1,5-a]pyridine Scaffold Versatility Across Kinase Targets: Evidence-Grounded Application Breadth

The pyrazolo[1,5-a]pyridine scaffold has been validated across multiple kinase targets with quantitative potency benchmarks: LDN-211904 (a pyrazolo[1,5-a]pyridine derivative) inhibits EphB3 with IC50 = 79 nM and demonstrates selectivity across a 288-kinase panel at 5 μM, inhibiting most Eph receptor kinases while sparing EphA6, EphA7, and non-RTK kinases except p38α, p38β, and Qik . In the DHODH inhibitor space, 2-hydroxypyrazolo[1,5-a]pyridine-based compound MEDS433 achieves IC50 = 1.2 nM against human DHODH, with compound 4 showing IC50 = 7.2 nM and cellular EC50 = 74 nM in AML THP1 cells, superior to brequinar (EC50 = 249 nM) [1]. These benchmarks establish that the pyrazolo[1,5-a]pyridine core, when appropriately decorated, can deliver sub-nanomolar to low-nanomolar potency across mechanistically distinct targets.

Multi-Target Kinase Profiling Scaffold Repurposing Drug Discovery Platform

High-Value Application Scenarios for 2-((4-Fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide Based on Differentiated Evidence


Kinase Panel Screening for Novel Selectivity Fingerprints

The pyrazolo[1,5-a]pyridine scaffold at the 5-position attachment has demonstrated nanomolar potency against multiple kinase targets including p38 (IC50 = 160 nM) and EphB3 (IC50 = 79 nM) [1]. The unique combination of thioether linker and 4-fluorophenyl substituent in 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide has not been profiled in published kinase panels. Procurement of this compound for broad-panel screening (e.g., 100–400 kinase panels at 1–10 μM) could reveal a selectivity fingerprint distinct from existing pyrazolo[1,5-a]pyridine tool compounds, potentially identifying novel kinase polypharmacology or unprecedented target engagement patterns.

Comparative Metabolic Stability Profiling Against Ether-Linked Analogs

The thioether sulfur in the target compound represents a distinct metabolic soft spot compared to the ether oxygen in 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide. Thioethers undergo reversible sulfoxidation (predominantly CYP-mediated) followed by further oxidation to sulfones, whereas ethers undergo irreversible oxidative O-dealkylation [1]. Head-to-head microsomal stability assays (human, mouse, rat liver microsomes; NADPH-supplemented) comparing the thioether and ether analogs would quantify the differential intrinsic clearance and identify whether the thioether linkage confers a metabolic stability advantage in the context of this specific scaffold.

Physicochemical Property Optimization Studies with Benzylthio Comparators

The 4-fluorophenylthio group confers lower calculated lipophilicity (fragment logP ≈1.73) [1] and one fewer rotatable bond than the benzylthio analog, predicting improved aqueous solubility and potentially reduced non-specific binding. Parallel experimental determination of thermodynamic solubility (pH 7.4 phosphate buffer, shake-flask method), logD (octanol/water, pH 7.4), and plasma protein binding (% unbound, equilibrium dialysis) for both compounds would provide the quantitative dataset needed to validate whether the 4-fluorophenylthio modification yields a meaningfully improved physicochemical profile for in vivo applications.

Target Deconvolution in Anticancer Phenotypic Screening Cascades

Class-level evidence demonstrates that pyrazolo[1,5-a]pyridine derivatives achieve low-micromolar to nanomolar cytotoxicity in cancer cell lines (e.g., GI50 = 3.15–3.2 μM for thiourea-bearing analogs in MCF-7; EC50 = 74 nM for DHODH inhibitor compound 4 in AML THP1 cells) [1]. The 3-ylmethyl regioisomer shows measurable but modest cytotoxicity (MCF7 IC50 = 3.79 μM) . Phenotypic profiling of 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide across a broad cancer cell line panel (e.g., NCI-60 or similar), coupled with subsequent target deconvolution via chemical proteomics or kinobeads pull-down, could identify the molecular target(s) responsible for any observed antiproliferative activity, enabling scaffold repurposing toward oncology indications.

Quote Request

Request a Quote for 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.